molecular formula C32H27NO8 B2428090 7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one CAS No. 850935-56-7

7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one

Cat. No. B2428090
M. Wt: 553.567
InChI Key: PJDMMSPEXYLQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class. The coumarin core structure is present in natural products and drugs .


Molecular Structure Analysis

The compound contains a coumarin core, which is a benzene ring fused with a α-pyrone nucleus. It also has a tetrahydroisoquinoline group attached, which is a type of nitrogen-containing heterocycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Scientific Research Applications

Synthesis of Alkaloids

The compound is valuable in the synthesis of various alkaloids. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a related compound, is used for the preparation of benzylisoquinolines and tetrahydroprotoberberines, including (+)-laudanidine and (-)-corytenchine. These are used in further chemical studies and pharmaceutical applications (Blank & Opatz, 2011).

Metabolic Pathway Analysis

The compound can be used to study in vitro and in vivo metabolic pathways in organisms, like rats. For example, HM-30181, a P-glycoprotein inhibitor that includes a similar structure, has been studied to understand its metabolic transformation into various metabolites (Paek et al., 2006).

Synthesis of Chromene Derivatives

This compound is instrumental in the synthesis of chromene derivatives. These derivatives have applications in developing antimicrobial agents and other chemical compounds with potential pharmaceutical uses (El-Shaaer, 2012).

Study of Molecular Conformation

It contributes to the study of molecular conformation in various chemical compounds. For instance, research on optically active diaryl tetrahydroisoquinoline derivatives, which share structural similarities, helps in understanding the stereochemical properties important for catalyst development (Naicker et al., 2011).

Development of Ligands

The compound can assist in the development of ligands for biological receptors. Research involving methoxylated tetrahydroisoquinolinium derivatives indicates potential in targeting specific ion channels in biological systems (Graulich et al., 2006).

Histamine Release Inhibition

Compounds with similar structures have been found to inhibit histamine release, which is significant in allergy and inflammation research (Iwata et al., 2004).

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the biological activities of other coumarin derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

7-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27NO8/c1-18-12-30(34)40-27-15-21(8-9-22(18)27)39-17-25-23-16-29(38-3)28(37-2)14-19(23)10-11-33(25)31(35)24-13-20-6-4-5-7-26(20)41-32(24)36/h4-9,12-16,25H,10-11,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDMMSPEXYLQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C5=CC6=CC=CC=C6OC5=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one

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